

# minimizing pipetting errors in high-throughput ATP assays

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# Technical Support Center: High-Throughput ATP Assays

Welcome to the Technical Support Center for high-throughput ATP assays. This resource is designed for researchers, scientists, and drug development professionals to help minimize pipetting errors and troubleshoot common issues encountered during their experiments.

# Frequently Asked Questions (FAQs)

Q1: What are the most common sources of pipetting errors in high-throughput ATP assays?

A1: Pipetting errors are a significant source of variability in experimental results.[1] In high-throughput ATP assays, the most common errors stem from several factors:

- Improper Technique: Incorrect use of the pipette, such as pipetting too quickly, inconsistent plunger pressure, and improper tip immersion depth, can lead to inaccurate and imprecise liquid delivery.[2][3]
- Environmental Factors: Evaporation of samples and reagents, especially in multi-well plates, can concentrate solutes and alter reaction kinetics.[4] Temperature fluctuations between the liquids, pipette, and environment can also affect the volume of liquid dispensed.[5]
- Liquid Properties: The viscosity, volatility, and surface tension of the reagents and samples can impact the accuracy of liquid handling.[6][7]

#### Troubleshooting & Optimization





- Instrument Issues: Improperly calibrated or poorly maintained pipettes and automated liquid handlers can be a major source of systematic error.[8][9] Using poorly fitting or low-quality pipette tips can also lead to inaccurate results.[5]
- Human Error: User fatigue and rushing can lead to mistakes, especially in repetitive, highthroughput workflows.[2][10]

Q2: How can I minimize evaporation in my 384-well plates during a long incubation?

A2: Evaporation is a critical issue in high-throughput screening, particularly in high-density plates like the 384-well format, as it can lead to an "edge effect" where wells on the perimeter of the plate show different results due to higher evaporation rates.[11] Several strategies can be employed to minimize evaporation:

- Use Plate Seals: Adhesive plate seals create a strong barrier to prevent evaporation.[12] For cell-based assays, breathable membranes are available that allow gas exchange while minimizing liquid loss.[11]
- Utilize Lids: Low-evaporation lids, often featuring condensation rings, can significantly reduce fluid loss.[11]
- Control Humidity: Maintaining a humid environment in the incubator helps to reduce the evaporation gradient.[12]
- Fill Outer Wells with a Sacrificial Liquid: Filling the perimeter wells with water or buffer can create a moisture barrier, protecting the sample wells from the edge effect.[4]
- Reduce Assay Time: Whenever possible, optimizing the assay to reduce incubation times will naturally lessen the impact of evaporation.[11]

Q3: What is the difference between forward and reverse pipetting, and when should I use each?

A3: Forward and reverse pipetting are two common techniques for operating an air displacement pipette.



- Forward Pipetting: This is the standard technique for most aqueous solutions. It involves pressing the plunger to the first stop to aspirate and pressing to the second stop to dispense.

  [2]
- Reverse Pipetting: This technique is recommended for viscous, volatile, or foaming liquids.[6]
   [7] In reverse pipetting, the plunger is pressed to the second stop to aspirate and to the first stop to dispense, leaving a small amount of liquid in the tip.[7] This method helps to compensate for liquid retention on the tip's inner surface and minimizes the risk of splashing and aerosol formation.[6][7]

Q4: How often should I calibrate my pipettes?

A4: Regular calibration is crucial for ensuring the accuracy of your pipettes.[8] It is generally recommended to have your pipettes professionally calibrated at least annually.[13] In addition to professional calibration, routine in-lab checks should be performed more frequently, especially for critical assays.[13] The frequency of these checks will depend on the intensity of use and the criticality of the experiments. Automated liquid handlers also require regular performance verification to ensure they are dispensing accurately and precisely.[9][14]

#### **Troubleshooting Guides**

Issue 1: High Variability Between Replicates (Poor Precision)

## Troubleshooting & Optimization

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Possible Cause	Recommended Solution
Inconsistent Pipetting Technique	Ensure all users are trained on proper pipetting techniques, including consistent speed, pressure, and tip immersion depth.[15] For manual pipetting, maintain a consistent rhythm. [16]
Air Bubbles in Tips	Aspirate liquid slowly and ensure the pipette tip is sufficiently immersed below the liquid surface.  [8] For problematic liquids, consider using the reverse pipetting technique.
Leaking Pipette Tips	Use high-quality tips that are compatible with your pipette model to ensure a proper seal.[5][8] Visually inspect for a secure fit before aspirating.
Inadequate Mixing	After dispensing, gently pipette up and down a few times to ensure the reagents are thoroughly mixed in the well, being careful not to introduce bubbles.[10]
Contamination	Use fresh, sterile pipette tips for each sample and reagent to avoid cross-contamination.[15]

Issue 2: Inaccurate Results (Poor Accuracy)

## Troubleshooting & Optimization

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Possible Cause	Recommended Solution	
Pipette Out of Calibration	Perform a quick in-lab calibration check. If the pipette is out of specification, have it professionally calibrated.[8]	
Incorrect Pipetting Technique for Liquid Type	For viscous or volatile liquids, switch from forward to reverse pipetting.[6]	
Temperature Differences	Allow all reagents, samples, and equipment to equilibrate to room temperature before starting the experiment.[6]	
Incorrect Pipette Volume Range	Use a pipette with a nominal volume as close to the target volume as possible for better accuracy.[17] It is recommended to work between 35% and 100% of the pipette's volume range.[15]	
Automated Liquid Handler Misalignment	Verify the alignment and calibration of your automated liquid handling system.[9]	

#### Issue 3: Low Luminescence Signal

Possible Cause	Recommended Solution	
Incomplete Cell Lysis	Ensure the cell lysis step is complete to release all intracellular ATP. You may need to optimize the lysis buffer or incubation time.[13]	
ATP Degradation	Work quickly and keep samples on ice to prevent ATP degradation by ATPases.[18]	
Pipetting Error Leading to Lower Reagent Volume	Double-check pipette calibration and technique to ensure the correct volume of ATP detection reagent is added to each well.[15]	
Insufficient Washing	If washing steps are part of your protocol, overly aggressive or excessive washing can lead to cell loss and a lower signal.[18]	



Issue 4: High Background Signal

Possible Cause	Recommended Solution
Contamination of Reagents or Consumables	Use ATP-free water and consumables. Ensure pipette tips and reagent reservoirs are clean.[12]
Bacterial Contamination	Check cell cultures and reagents for bacterial contamination, which can be a source of ATP.  [13]
Insufficient Washing	In assays that require washing, ensure that unbound components are thoroughly removed to reduce background signal.[19]
Extended Incubation Times	Adhere to the recommended incubation times, as longer incubations can sometimes lead to increased background.[15]

## **Quantitative Data Summary**

Table 1: Pipetting Technique and Accuracy

This table summarizes the impact of different pipetting techniques on accuracy and precision.

Liquid Type	Accuracy (% Deviation from Target)	Precision (%CV)	Reference
Aqueous	± 1.0%	< 0.5%	[16]
Aqueous	± 1.5%	< 1.0%	[16]
Viscous	Up to -20%	> 5%	[6]
Viscous	± 2.0%	< 2.0%	[6][7]
Volatile	Up to -10%	> 3%	[6]
Volatile	± 2.5%	< 2.5%	[6]
	Aqueous Aqueous Viscous Viscous Volatile	Liquid Type Deviation from Target)  Aqueous ± 1.0%  Aqueous ± 1.5%  Viscous Up to -20%  Viscous ± 2.0%  Volatile Up to -10%	Liquid Type       Deviation from Target)       Precision (%CV)         Aqueous $\pm 1.0\%$ $< 0.5\%$ Aqueous $\pm 1.5\%$ $< 1.0\%$ Viscous       Up to -20% $> 5\%$ Viscous $\pm 2.0\%$ $< 2.0\%$ Volatile       Up to -10% $> 3\%$



Note: These are representative values and can vary depending on the specific liquid, pipette, and user technique.

Table 2: Pipette Volume and Recommended Operating Range

This table provides general guidelines for selecting the appropriate pipette for a given volume to maximize accuracy.

Pipette Nominal Volume (μL)	Recommended Operating Range (μL)	Reasoning	Reference
10	3.5 - 10	Maximizes accuracy and precision by working in the upper range of the pipette.	[15]
20	7 - 20	Avoids the larger relative error associated with the lower end of the volume range.	[15]
100	35 - 100	Ensures a smaller air cushion relative to the dispensed volume, reducing variability.	[15]
200	70 - 200	Improves reproducibility and minimizes the impact of environmental factors.	[15]
1000	350 - 1000	Provides better control and consistency for larger volumes.	[15]



#### **Experimental Protocols**

Protocol 1: High-Throughput ATP Assay for Cell Viability

This protocol provides a general methodology for a luciferase-based ATP assay in a 384-well plate format.

- Cell Seeding:
  - Culture cells to the desired confluency.
  - Trypsinize and resuspend cells in culture medium to a final concentration of 1 x 10<sup>5</sup> cells/mL.
  - Using a calibrated multichannel pipette or automated liquid handler, dispense 40 μL of the cell suspension into each well of a white, clear-bottom 384-well plate.
  - Incubate the plate at 37°C and 5% CO2 for 24 hours.
- Compound Treatment:
  - Prepare serial dilutions of your test compounds in the appropriate vehicle.
  - Add 10 μL of the compound dilutions to the corresponding wells. Include vehicle-only controls.
  - Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
- ATP Detection:
  - Equilibrate the plate and the ATP detection reagent to room temperature.
  - $\circ~$  Add 50  $\mu\text{L}$  of the ATP detection reagent to each well.
  - Place the plate on a plate shaker for 2 minutes to induce cell lysis and mix the reagents.
  - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition:



- Read the luminescence on a plate reader.
- Calculate the cell viability as a percentage of the vehicle-treated control.

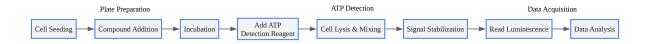
Protocol 2: Quality Control of Automated Liquid Handlers using a Dye-Based Method

This protocol describes a method to verify the accuracy and precision of an automated liquid handler.

- Reagent Preparation:
  - Prepare a concentrated stock solution of a stable dye (e.g., Tartrazine) in an appropriate buffer.
  - Prepare a diluent buffer.
- Plate Preparation:
  - Program the automated liquid handler to dispense a range of volumes of the dye stock solution into a 384-well microplate.
  - Program the liquid handler to then add a fixed volume of the diluent buffer to each well.
- Data Acquisition:
  - Read the absorbance of each well at the appropriate wavelength for the dye using a microplate reader.
- Data Analysis:
  - Create a standard curve of absorbance versus the known concentration of the dye.
  - Use the standard curve to calculate the actual volume dispensed into each well.
  - Calculate the accuracy (% deviation from the target volume) and precision (%CV) for each volume tested.

### **Visualizations**

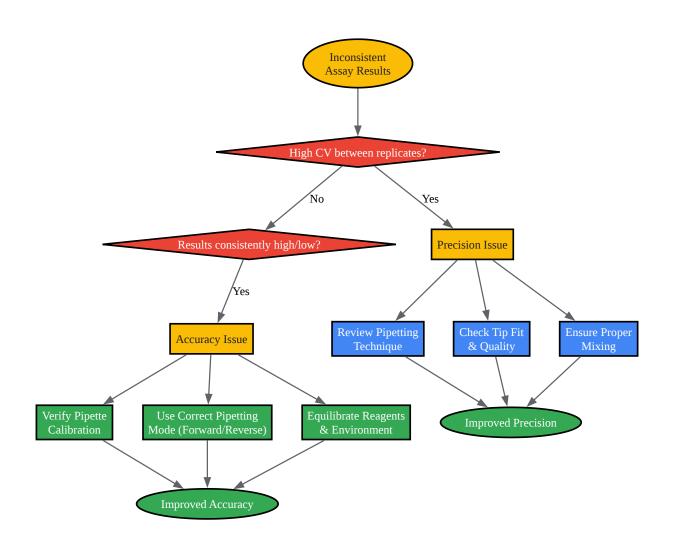




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Caption: High-throughput ATP assay experimental workflow.





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Caption: Troubleshooting decision tree for pipetting errors.



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